2-(2,4-Dichlorophenyl)cyclobutanamine
Description
2-(2,4-Dichlorophenyl)cyclobutanamine (CAS: 1017408-10-4) is a cyclobutanamine derivative featuring a 2,4-dichlorophenyl substituent. This compound is primarily utilized in research and development (R&D) settings, as indicated by its availability through specialized suppliers like Accela, which lists it under catalog ID SY225764 with a price of $650.00 per gram . Limited physicochemical data (e.g., boiling point, density) are publicly available, suggesting its niche application in exploratory studies.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13/h1-2,5,8,10H,3-4,13H2 |
InChI Key |
PKKRUNOAYAXDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out under an inert atmosphere, typically nitrogen, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 2-(2,4-Dichlorophenyl)cyclobutanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
Scientific Research Applications
2-(2,4-Dichlorophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The following table summarizes key differences between 2-(2,4-Dichlorophenyl)cyclobutanamine and related compounds:
Key Observations:
Halogen Substitution: The target compound’s 2,4-dichlorophenyl group contrasts with 2-(2-chlorophenyl)cyclobutan-1-amine (single chlorine at position 2) and 1-(4-bromophenyl)cyclobutanamine (bromine at position 4). Chlorine’s electronegativity enhances polarity, while bromine’s larger atomic size increases molecular weight and lipophilicity .
Functional Groups :
- Etaconazole and propiconazole (ISO name) incorporate triazole rings, which are critical for inhibiting fungal cytochrome P450 enzymes. In contrast, the cyclobutanamine group in the target compound may confer distinct reactivity, such as nucleophilic amine interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
